molecular formula C10H12N2O3 B570573 2-Methyl-6-(methylcarbamoylamino)benzoic acid CAS No. 123633-27-2

2-Methyl-6-(methylcarbamoylamino)benzoic acid

Cat. No.: B570573
CAS No.: 123633-27-2
M. Wt: 208.217
InChI Key: RKAAPVJONXHVMS-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a methylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylcarbamoylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl m-nitrobenzoate. This intermediate is then subjected to reduction to yield methyl m-aminobenzoate. The final step involves the reaction of methyl m-aminobenzoate with methyl isocyanate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methyl-6-(methylcarbamoylamino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Similar in structure but lacks the carbamoylamino group.

    6-Methylbenzoic acid: Similar but with different substitution patterns.

    Methylcarbamoylbenzoic acid: Similar but with variations in the position of the substituents.

Uniqueness

2-Methyl-6-(methylcarbamoylamino)benzoic acid is unique due to the presence of both a methyl group and a methylcarbamoylamino group on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

123633-27-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.217

IUPAC Name

2-methyl-6-(methylcarbamoylamino)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-6-4-3-5-7(8(6)9(13)14)12-10(15)11-2/h3-5H,1-2H3,(H,13,14)(H2,11,12,15)

InChI Key

RKAAPVJONXHVMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)NC)C(=O)O

Synonyms

Benzoic acid, 2-methyl-6-[[(methylamino)carbonyl]amino]- (9CI)

Origin of Product

United States

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